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Introduction

ML162 is a potent small molecule inducer of ferroptosis, a form of regulated cell death driven
by iron-dependent lipid peroxidation.[1][2][3] Initially identified as a direct covalent inhibitor of
Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation,
ML162 has been widely used to study the mechanisms of ferroptosis.[4][5][6] However, recent
compelling evidence has demonstrated that ML162, and the related compound RSL3, are also
highly efficient inhibitors of another selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[1][2][3]
This finding suggests that the biological effects of ML162 may be more complex than
previously understood and necessitates a re-evaluation of its mechanism of action.

To facilitate the exploration of its protein targets, the chemical probe ML162-yne was
developed.[4][7] This probe is an analog of ML162 that incorporates a terminal alkyne group.
This "handle" enables the use of copper-catalyzed azide-alkyne cycloaddition (CUAAC), or
"click chemistry," to covalently attach reporter tags such as biotin (for affinity purification) or
fluorophores (for imaging).[4][7][8] By treating cells with ML162-yne, capturing the covalently
bound proteins, and identifying them via mass spectrometry, researchers can perform
chemoproteomic profiling to identify both primary targets and novel off-target interactions on a
proteome-wide scale.

This application note provides detailed protocols for using ML162-yne to label, enrich, and
identify protein targets from cell lysates, offering a powerful tool for drug development and
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mechanistic studies of ferroptosis.

Principle of the Method

The identification of ML162-yne protein targets is a multi-step process that leverages the
principles of chemical biology and proteomics. The alkyne-modified probe is introduced to living
cells, where it forms covalent bonds with target proteins. Following cell lysis, the alkyne handle
on the probe is "clicked" to a biotin-azide molecule. This biotin tag allows for the highly specific
and high-affinity capture of the probe-protein complexes using streptavidin-coated beads. After
stringent washing to remove non-specifically bound proteins, the enriched targets are eluted
and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Experimental Workflow for ML162-yne Target Identification
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Workflow for identifying protein targets of ML162-yne.
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Data Presentation: Known Targets and Reactivity

ML162-yne is a highly reactive probe that engages with a large number of cellular proteins.[4]

[7] Its primary targets have been identified through various biochemical and chemoproteomic

methods.

Table 1: Confirmed Primary Targets of ML162

Target Protein

Method of
Confirmation

Quantitative Data

Reference

GPX4 (Glutathione

Peroxidase 4)

Affinity Pulldown with
ML162-yne

Pulldown confirmed

by Western Blot.

[417]

In vitro Inhibition

Assay

IC50 = 1.42 pM.

[6]

Co-crystal Structure

Confirmed binding to
the selenocysteine

residue.

[4]

TXNRD1 (Thioredoxin

Reductase 1)

In vitro Inhibition

Assay

Potent inhibitor;
comparable to known
TXNRDL1 inhibitors.

[1]3]

Thermal Shift Assay
(nanoDSF)

ATm = +2.3 °C with
100 pM ML162.

[1](3]

Cellular Activity Assay
(RX1 probe)

Significant
suppression of
TXNRD1 activity in
cells.

[1]3]

Table 2: Comparative Proteome Reactivity of Ferroptosis Probes
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Chemical Proteome Selectivity
Probe o ) Reference
Class Reactivity Profile

Engages in a
) ) large number of
ML162-yne Chloroacetamide  High [41[7]
covalent

interactions.

Broadly reactive,
RSL3-yne Chloroacetamide  High similar to ML162-  [4][7]

yne.

Exhibits higher
selectivity for
o GPX4 compared
ML210-yne Nitroisoxazole Markedly Lower . [4107]
0
chloroacetamide

probes.

Signaling Context: Ferroptosis Regulation

ML162 induces ferroptosis by inhibiting key antioxidant systems. The canonical pathway
involves the inhibition of GPX4, which prevents the reduction of lipid hydroperoxides (PLOOH)
into non-toxic lipid alcohols (PLOH), leading to their accumulation and subsequent cell death.
The more recently discovered inhibition of TXNRD1 disrupts the thioredoxin system, another
crucial cellular antioxidant pathway, which can also contribute to the buildup of oxidative stress
and ferroptosis.
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Simplified Ferroptosis Pathway and ML162 Inhibition
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ML162 inhibits GPX4 and TXNRD1, disrupting antioxidant systems.

Experimental Protocols
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Protocol 1: Cellular Labeling and Lysis

o Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere
overnight.

e Probe Treatment: Prepare a stock solution of ML162-yne in DMSO. Dilute the stock solution
in pre-warmed culture medium to a final concentration of 1-10 uM. Note: The optimal
concentration and incubation time should be determined empirically for each cell line.

 Incubation: Remove the old medium from the cells and replace it with the ML162-yne-
containing medium. Incubate for 1-4 hours at 37°C in a CO2 incubator.

o Cell Harvest: After incubation, place the plate on ice. Aspirate the medium and wash the cells
twice with ice-cold PBS.

» Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and
phosphatase inhibitors) to the plate. Scrape the cells and transfer the lysate to a pre-chilled
microcentrifuge tube.

e Solubilization: Incubate the lysate on ice for 30 minutes with periodic vortexing.
 Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

» Protein Quantification: Transfer the supernatant to a new tube. Determine the protein
concentration using a standard method (e.g., BCA assay). Normalize the protein
concentration of all samples to 1-2 mg/mL with lysis buffer.

Protocol 2: Click Chemistry Biotinylation
This protocol is adapted for a 1 mg total protein sample in a 500 pL final reaction volume.[8][9]
o Prepare Click Reagents:

o Biotin-Azide: 10 mM stock in DMSO.

o Copper (Il) Sulfate (CuSO4): 50 mM stock in water.
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o THPTA Ligand: 100 mM stock in water. Note: THPTA is a water-soluble ligand that
stabilizes the Cu(l) catalyst and improves reaction efficiency.

o Sodium Ascorbate: 100 mM stock in water. Must be prepared fresh.

o Assemble Reaction Mixture: In a microcentrifuge tube, combine the following in order:

[e]

Protein Lysate (1 mg)

o

PBS to bring the volume to ~450 pL

[¢]

Biotin-Azide stock (5 pL, final concentration 100 uM)

[¢]

THPTA stock (10 pL, final concentration 2 mM)

[e]

CuSO04 stock (10 pL, final concentration 1 mM)

e Initiate Reaction: Add 25 pL of freshly prepared 100 mM Sodium Ascorbate (final
concentration 5 mM) to initiate the click reaction.

 Incubation: Vortex briefly. Incubate the reaction for 1 hour at room temperature on a rotator,
protected from light.

Protocol 3: Streptavidin Affinity Purification

o Bead Preparation: Resuspend high-capacity streptavidin agarose beads. Take an
appropriate amount of slurry (e.g., 50 pL for 1 mg of lysate) and wash three times with lysis
buffer.

» Binding: Add the click-reacted lysate to the washed beads. Incubate overnight at 4°C on a
rotator.

e Washing: The next day, centrifuge the beads at low speed (e.g., 1,000 x g for 2 minutes) and
discard the supernatant. Perform a series of stringent washes to remove non-specific
binders:

o Wash 3x with 1% SDS in PBS.
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o Wash 3x with 8 M urea in 100 mM Tris-HCI, pH 8.0.

o Wash 3x with PBS containing 0.1% Tween-20.

» Elution/Digestion: Proteins can be eluted using biotin competition or denaturing conditions.
For mass spectrometry, on-bead digestion is recommended.

[e]

Resuspend beads in 100 pL of 50 mM ammonium bicarbonate.

o Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30
minutes.

o Alkylation: Cool to room temperature. Add iodoacetamide to a final concentration of 20
mM and incubate for 30 minutes in the dark.

o Digestion: Add trypsin (e.g., 1 ug) and incubate overnight at 37°C with shaking.

o Sample Cleanup: The following day, centrifuge the beads and collect the supernatant
containing the digested peptides. Perform a second elution with 50 pL of 50 mM ammonium
bicarbonate. Combine the supernatants. Acidify the sample with formic acid and desalt using
C18 StageTips prior to LC-MS/MS analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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